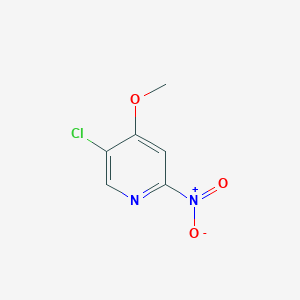

5-Chloro-4-methoxy-2-nitropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis Research

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern organic synthesis and medicinal chemistry. nih.govresearchgate.netrsc.org Its unique electronic properties and ability to act as both a base and a ligand have made it an invaluable scaffold in the development of a vast array of functional molecules. nih.govyoutube.com Pyridine derivatives are ubiquitous in nature, forming the core of essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes (NAD/NADH). nih.govdovepress.com

In the realm of pharmaceuticals, the pyridine scaffold is a privileged structure, present in thousands of approved drugs and biologically active compounds. rsc.orgnih.gov Its presence can enhance water solubility and provide specific interaction points with biological targets. nih.gov Furthermore, pyridine and its derivatives are crucial in materials science and catalysis, serving as ligands for organometallic complexes and as building blocks for functional materials. nih.gov The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making it a versatile template for drug design and the synthesis of complex organic architectures. researchgate.netnih.gov

Role of Nitro and Halogen Substituents in Pyridine Reactivity and Functionalization

The reactivity of the pyridine ring is significantly influenced by the nature and position of its substituents. The pyridine nucleus itself is less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq This effect is greatly amplified by the presence of strongly deactivating groups like the nitro group (-NO₂). The nitro group withdraws electron density from the ring through both inductive and resonance effects, making electrophilic attack extremely difficult and directing it to the meta position (C-3 and C-5) under harsh conditions. uoanbar.edu.iqpearson.com

Conversely, this pronounced electron deficiency makes nitro-substituted pyridines highly susceptible to nucleophilic aromatic substitution (SNAr). Halogen substituents, such as chlorine, serve as excellent leaving groups in these reactions. The presence of a nitro group, particularly at the ortho (C-2) or para (C-4) position relative to the halogen, further activates the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. uoanbar.edu.iq This synergistic relationship between a halogen and a nitro group is a powerful tool in synthetic chemistry, enabling the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, to the pyridine core. youtube.com

Contextual Importance of Methoxy-Substituted Pyridines in Heterocyclic Chemistry

The methoxy (B1213986) group (-OCH₃) introduces another layer of complexity and opportunity to pyridine chemistry. Traditionally considered an activating, ortho-para directing group in electrophilic aromatic substitution on benzene rings, its effect on the electron-poor pyridine system is more nuanced. pearson.com While it can facilitate electrophilic substitution, its primary role in a heavily substituted, electron-deficient ring like a chloro-nitropyridine is often to modulate the regioselectivity of nucleophilic substitution. acs.org

The methoxy group's ability to donate electron density through resonance can influence the stability of intermediates in SNAr reactions, potentially directing incoming nucleophiles to specific sites. reddit.com Moreover, the methoxy group itself is a key pharmacophore in numerous biologically active molecules. nih.gov Its presence can impact a molecule's conformation, lipophilicity, and metabolic stability, making it a critical substituent for tuning the properties of pharmaceutical candidates. The selective synthesis and reaction of methoxy-substituted pyridines are therefore of significant interest in the development of new therapeutic agents. acs.orgnih.gov

Overview of Research Gaps and Opportunities Pertaining to 5-Chloro-4-methoxy-2-nitropyridine

Despite the well-established chemistry of pyridine and its substituted derivatives, the specific compound this compound remains largely unexplored in the scientific literature. A review of existing research reveals a significant gap in dedicated synthetic studies, reactivity analyses, and spectroscopic characterization for this particular isomer. While data exists for related compounds (see Table 1), the unique substitution pattern of this compound presents distinct chemical questions.

Interactive Data Table: Properties of Related Chloro-Nitro-Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 5-Chloro-2-nitropyridine (B1630408) | 52092-47-4 | C₅H₃ClN₂O₂ | 158.54 | Precursor for various substituted pyridines. nih.govchemicalbook.com |

| 2-Chloro-5-nitropyridine (B43025) | 4548-45-2 | C₅H₃ClN₂O₂ | 158.54 | Important intermediate for medicaments. google.comnist.gov |

| 2-Chloro-4-methyl-5-nitropyridine (B1210972) | 23056-33-9 | C₆H₅ClN₂O₂ | 172.57 | Building block in organic synthesis. sigmaaldrich.com |

| 2-Chloro-4-methoxy-5-nitropyridine | 607373-83-1 | C₆H₅ClN₂O₃ | 188.57 | Isomer of the title compound. nih.gov |

The primary research opportunity lies in the systematic investigation of its synthesis and reactivity. Developing a regioselective and high-yielding synthesis for this compound is the first critical step. Following this, its behavior in nucleophilic aromatic substitution reactions would be of great interest. The interplay between the directing effects of the 4-methoxy group and the activation provided by the 2-nitro group on the 5-chloro position warrants detailed study. Such investigations could reveal novel synthetic pathways to highly functionalized pyridine scaffolds that are otherwise difficult to access. Furthermore, exploring its potential as a building block for agrochemicals or pharmaceuticals, based on the known bioactivity of related structures, represents a significant avenue for future applied research.

Structure

3D Structure

Properties

Molecular Formula |

C6H5ClN2O3 |

|---|---|

Molecular Weight |

188.57 g/mol |

IUPAC Name |

5-chloro-4-methoxy-2-nitropyridine |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-5-2-6(9(10)11)8-3-4(5)7/h2-3H,1H3 |

InChI Key |

WXVBIYHXCYGUFU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Chemical Reactivity and Mechanistic Investigations of 5 Chloro 4 Methoxy 2 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for heteroaromatic compounds. The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the presence of a nitro group, theoretically makes it a prime candidate for SNAr reactions.

Displacement of the Chlorine Atom by Diverse Nucleophiles

The chlorine atom at the 5-position, activated by the electron-withdrawing nitro group at the 2-position, is expected to be a reactive site for nucleophilic displacement. However, specific studies detailing the reaction of 5-Chloro-4-methoxy-2-nitropyridine with a wide array of nucleophiles—such as amines, alkoxides, or thiolates—are not documented in the reviewed literature. While general principles of SNAr on chloronitropyridines are well-established, specific data, including reaction conditions and yields for this particular substrate, remain elusive.

Reactivity of the Nitro Group Towards Nucleophilic Attack and Displacement

In some highly activated aromatic systems, the nitro group itself can act as a leaving group in SNAr reactions. There is currently no available research to suggest that the nitro group of this compound undergoes such displacement reactions.

Competitive Reactivity of Methoxy (B1213986) and Halogen Substituents

The presence of both a chloro and a methoxy substituent raises questions of competitive reactivity. Generally, halogens are better leaving groups than methoxy groups in SNAr reactions. However, without specific experimental data for this compound, any discussion on the competitive nature of these two substituents would be purely speculative.

Influence of Substituent Electronic Properties on SNAr Pathways

The electronic properties of the chloro, methoxy, and nitro groups undoubtedly influence the regioselectivity and rate of any potential SNAr reaction. The interplay of the electron-withdrawing inductive effect of the chlorine, the electron-donating mesomeric effect of the methoxy group, and the strong electron-withdrawing nature of the nitro group would be critical in determining the reaction's outcome. A detailed mechanistic investigation, which is currently lacking, would be required to fully understand these electronic influences.

Reduction Chemistry of the Nitro Group

The reduction of a nitro group to an amine is a common and important transformation in organic synthesis, providing a gateway to a variety of other functionalities.

Selective Reduction to Amino Pyridine Derivatives

The selective reduction of the nitro group in this compound would yield 2-amino-5-chloro-4-methoxypyridine, a potentially valuable building block. While methods for the reduction of similar nitropyridines are known, such as the electrochemical hydrogenation of 5-chloro-2-nitropyridine (B1630408) to 2-amino-5-chloropyridine (B124133) ambeed.com, specific protocols and research findings for the selective reduction of this compound are not described in the available literature.

Coupling Reactions and Carbon-Carbon Bond Formation

Functionalization via Organometallic Reagents

The presence of a halogen atom on the pyridine ring of this compound makes it a suitable candidate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups. While specific studies on this compound are not extensively documented, the reactivity of similarly substituted pyridines suggests its utility in Suzuki, Stille, and Negishi couplings.

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, generally facilitates oxidative addition of the palladium catalyst to the carbon-chlorine bond. youtube.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For instance, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often effective in these transformations. nih.gov

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures. Mechanistic studies on the Suzuki-Miyaura coupling of nitroarenes have shown that the cleavage of the aryl-nitro bond by palladium can also be a key step in the catalytic cycle. nih.gov

Stille Coupling: In a Stille coupling, an organotin reagent would be used to introduce a new substituent onto the pyridine ring. This reaction is known for its tolerance of a wide variety of functional groups.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and is a powerful method for carbon-carbon bond formation. It is particularly useful for coupling with sp2-hybridized carbon atoms, such as those in the pyridine ring. youtube.com

The following table summarizes the expected outcomes and general conditions for these cross-coupling reactions based on literature for analogous compounds.

Table 1: Predicted Organometallic Functionalization of this compound

| Coupling Reaction | Organometallic Reagent | Catalyst System (Predicted) | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-4-methoxy-2-nitropyridine |

| Stille | Aryltributylstannane | Pd(PPh₃)₄ | 5-Aryl-4-methoxy-2-nitropyridine |

| Negishi | Arylzinc chloride | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | 5-Aryl-4-methoxy-2-nitropyridine |

Heterocyclic Ring Transformations and Rearrangement Studies

The unique substitution pattern of this compound also predisposes it to various ring transformation and rearrangement reactions, leading to the formation of novel heterocyclic systems.

Ring Opening Phenomena under Specific Reaction Conditions

In the case of this compound, a strong nucleophile could potentially attack at the C6 position, leading to a Meisenheimer-like intermediate. Subsequent electronic rearrangement, potentially facilitated by the nitro group, could lead to cleavage of the pyridine ring. The conditions for such a transformation would likely be harsh, requiring a strong nucleophile and potentially elevated temperatures. The presence of the methoxy group at the 4-position could also influence the regioselectivity of the nucleophilic attack and the stability of any resulting intermediates.

Intramolecular Cyclization and Annulation Pathways

The functional groups on this compound can be utilized to construct fused heterocyclic systems through intramolecular cyclization reactions. For instance, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions with a suitably functionalized neighboring group.

A common strategy involves the introduction of a side chain at the 5-position via one of the cross-coupling reactions mentioned earlier. If this side chain contains an appropriate functional group, intramolecular cyclization can lead to the formation of fused ring systems. For example, introduction of a side chain with a carboxylic acid or an aldehyde functionality could lead to the formation of pyridopyrimidines or other related fused heterocycles upon cyclization with a neighboring amino group (derived from the nitro group). The synthesis of fused pyridine heterocycles is an active area of research due to their diverse biological activities. acs.org

The following table outlines a hypothetical reaction pathway for the synthesis of a fused heterocyclic system starting from this compound.

Table 2: Hypothetical Pathway for Intramolecular Cyclization

| Step | Reaction | Reagents and Conditions (Hypothetical) | Intermediate/Product |

|---|---|---|---|

| 1 | Suzuki Coupling | 2-Formylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 5-(2-Formylphenyl)-4-methoxy-2-nitropyridine |

| 2 | Nitro Group Reduction | Fe, NH₄Cl, EtOH/H₂O | 5-Amino-5'-(2-formylphenyl)-4-methoxypyridine |

| 3 | Intramolecular Cyclization | p-Toluenesulfonic acid, Toluene (B28343), reflux | Fused Pyridopyrimidine Derivative |

Spectroscopic Characterization and Structural Elucidation of 5 Chloro 4 Methoxy 2 Nitropyridine

Vibrational Spectroscopy Analysis (FTIR and Raman)

Characteristic Vibrational Modes of Pyridine (B92270) Ring and Substituents

The vibrational spectrum of 5-Chloro-4-methoxy-2-nitropyridine is expected to be rich and complex, displaying characteristic bands for the pyridine ring and its substituents. The pyridine ring itself has a set of well-documented vibrational modes, including ring stretching (νC=C, νC=N), in-plane and out-of-plane bending (δCH, γCH). The positions of these bands are sensitive to the nature and position of the substituents.

The substituents—chloro, methoxy (B1213986), and nitro groups—each contribute their own distinct vibrational signatures. The carbon-chlorine (C-Cl) stretching vibration typically appears in the lower frequency region of the mid-infrared spectrum. The methoxy group (-OCH₃) is characterized by C-H stretching and bending vibrations of the methyl group, as well as the C-O stretching modes. The nitro group (-NO₂) exhibits strong and characteristic symmetric and asymmetric stretching vibrations, which are highly informative.

Identification of Functional Groups and Their Interactions

The precise frequencies of these vibrational modes are influenced by electronic and steric interactions between the functional groups on the pyridine ring. For instance, the electron-withdrawing nature of the nitro and chloro groups, and the electron-donating effect of the methoxy group, will induce shifts in the characteristic frequencies of the pyridine ring vibrations.

A comprehensive analysis of the FTIR and Raman spectra would allow for the definitive identification of these functional groups and an understanding of their electronic interplay within the molecule.

Table 1: Predicted Characteristic FTIR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Pyridine Ring | C=C, C=N Stretching | 1600-1400 |

| C-H Stretching | 3100-3000 | |

| Ring Breathing | ~1000 | |

| Nitro Group (-NO₂) | Asymmetric Stretching (νas) | 1570-1500 |

| Symmetric Stretching (νs) | 1370-1300 | |

| Methoxy Group (-OCH₃) | C-H Stretching | 2990-2940 |

| C-O Stretching | 1275-1200 (asymmetric), 1050-1000 (symmetric) | |

| Chloro Group (-Cl) | C-Cl Stretching | 800-600 |

Note: The data in this table is predictive and based on typical frequency ranges for these functional groups. Precise experimental values would be required for definitive assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the connectivity and spatial relationships of the atoms.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments

In the ¹H NMR spectrum of this compound, distinct signals are expected for the two aromatic protons on the pyridine ring and the three protons of the methoxy group. The chemical shifts of the ring protons are influenced by the electronic effects of the substituents. The proton ortho to the nitro group is expected to be the most downfield-shifted due to the strong deshielding effect of the nitro group. The methoxy protons will appear as a singlet, likely in the range of 3.8-4.2 ppm.

The ¹³C NMR spectrum will show six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group. The chemical shifts of the ring carbons will similarly be affected by the substituents, with the carbon bearing the nitro group (C2) and the carbon bearing the chloro group (C5) being significantly influenced.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 7.5 - 8.0 | - |

| H6 | 8.5 - 9.0 | - |

| OCH₃ | 3.9 - 4.1 | 55 - 60 |

| C2 | - | 145 - 155 |

| C3 | - | 110 - 120 |

| C4 | - | 155 - 165 |

| C5 | - | 125 - 135 |

| C6 | - | 140 - 150 |

Note: These are estimated chemical shift ranges. Actual experimental values are necessary for precise assignment and are dependent on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the two adjacent protons on the pyridine ring (H3 and H6 are not adjacent and would not show a correlation), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of the protonated carbons of the pyridine ring (C3 and C6) and the methoxy carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₆H₅ClN₂O₃), the high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Expected fragmentation pathways could include the loss of the nitro group (NO₂), the methoxy group (OCH₃), or a methyl radical (CH₃) from the methoxy group, followed by the loss of carbon monoxide. The fragmentation of the pyridine ring itself would also produce characteristic ions. Analysis of these fragments allows for the piecing together of the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, HRMS analysis is critical for confirming its molecular formula, C₆H₅ClN₂O₃.

The exact mass of a molecule is calculated from the sum of the most abundant isotopic masses of its constituent atoms. The theoretical exact mass of this compound can be calculated and is then compared with the experimentally determined value from the HRMS instrument. This comparison, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition.

| Parameter | Value |

| Molecular Formula | C₆H₅ClN₂O₃ |

| Theoretical Exact Mass (Monoisotopic) | 187.9989 Da |

| Experimentally Determined Mass | Data not publicly available |

| Mass Accuracy (ppm) | Data not publicly available |

Note: While specific experimental HRMS data for this compound is not widely published in public databases, the theoretical exact mass serves as the benchmark for its identification.

Fragmentation Patterns and Structural Information

Mass spectrometry not only provides the molecular weight of a compound but also offers insights into its structure through the analysis of fragmentation patterns. When subjected to ionization in a mass spectrometer, this compound will break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure.

Key fragmentation pathways for this molecule would likely involve the loss of the nitro (–NO₂) group, the methoxy (–OCH₃) group, or a chlorine atom. The stability of the resulting fragment ions can provide clues about the connectivity of the atoms. For instance, the cleavage of the C-NO₂ bond is a common fragmentation pathway for nitroaromatic compounds.

Predicted Fragmentation of this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

|---|---|---|

| [M - NO₂]⁺ | 5-Chloro-4-methoxypyridinium | 142.02 |

| [M - OCH₃]⁺ | 5-Chloro-2-nitropyridinium | 157.99 |

This table represents predicted fragmentation patterns based on the known chemical behavior of similar structures. Actual experimental data would be required for definitive confirmation.

X-ray Crystallography for Solid-State Structure Determination

Molecular Geometry and Conformation in Crystalline State

X-ray diffraction analysis of a single crystal of this compound reveals the precise spatial arrangement of its atoms. The pyridine ring is expected to be essentially planar, a characteristic feature of aromatic systems. The substituents—chloro, methoxy, and nitro groups—will have specific orientations relative to this ring.

The geometry of the nitro group is of particular interest, as its orientation can be influenced by steric and electronic effects from adjacent substituents. The C-N bond to the nitro group and the N-O bond lengths are consistent with those observed in other nitro-substituted pyridine compounds. The methoxy group's methyl moiety will likely adopt a conformation that minimizes steric hindrance with the neighboring atoms.

Selected Bond Lengths and Angles (from Crystallographic Data)

| Parameter | Value (Å or °) |

|---|---|

| C-Cl Bond Length | Data not publicly available |

| C-O (methoxy) Bond Length | Data not publicly available |

| C-N (nitro) Bond Length | Data not publicly available |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The way molecules interact with each other in the crystal lattice is crucial for determining the material's bulk properties. In the crystal structure of this compound, several types of non-covalent interactions are anticipated to play a role in stabilizing the crystal packing.

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds may be present, where hydrogen atoms on the pyridine ring or the methyl group interact with oxygen atoms of the nitro group or the nitrogen atom of an adjacent pyridine ring.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with an electron-rich region of a neighboring molecule, such as the oxygen atoms of the nitro group.

π-π Stacking: The electron-deficient pyridine rings can engage in π-π stacking interactions, where the planes of the rings are arranged in a parallel or offset fashion. These interactions are a significant cohesive force in the crystal packing of many aromatic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.

For this compound, the presence of the nitro-substituted pyridine ring, which is a chromophore, will give rise to distinct absorption bands in the UV-Vis spectrum. The expected transitions include:

π → π* transitions: These are typically high-energy transitions occurring at shorter wavelengths (in the UV region) and are associated with the aromatic system.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These often appear at longer wavelengths, sometimes extending into the visible region, and are characteristic of compounds containing heteroatoms and multiple bonds.

The position and intensity of these absorption maxima can be influenced by the solvent polarity.

Typical UV-Vis Absorption Data

| Transition Type | Approximate λmax (nm) | Solvent |

|---|---|---|

| π → π* | Data not publicly available | Typically reported in non-polar solvents like hexane (B92381) or polar aprotic solvents like acetonitrile |

Theoretical and Computational Investigations of 5 Chloro 4 Methoxy 2 Nitropyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For 5-Chloro-4-methoxy-2-nitropyridine, this involves determining the precise bond lengths, bond angles, and dihedral angles.

The geometry is influenced by the electronic and steric effects of the chloro, methoxy (B1213986), and nitro substituents on the pyridine (B92270) ring. The methoxy group, with its potential for rotation around the C-O bond, and the nitro group's rotation around the C-N bond, introduce conformational possibilities. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can identify the most stable conformer. For example, in a study of 2-nitropyridine-N-oxide, the orientation of the nitro group was found to significantly impact the molecular structure. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for a Substituted Nitropyridine

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | C-C-Cl | 118.5 |

| C-O (methoxy) | 1.360 | C-C-O | 125.0 |

| O-CH3 | 1.430 | C-O-C | 117.0 |

| C-N (nitro) | 1.480 | C-C-N | 119.0 |

| N-O (nitro) | 1.220 | O-N-O | 124.0 |

| Note: These are representative values based on typical DFT calculations for similar molecules and are not specific experimental data for this compound. |

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies, which, when compared with experimental data, serve to validate the computed geometry. Good correlation between theoretical and experimental spectra confirms that the calculated structure is a true representation of the molecule. guidechem.com

The vibrational modes for this compound would be complex, with characteristic stretching and bending frequencies for the C-Cl, C-O, C-H, C=N, C=C, and NO₂ groups. For instance, the asymmetric and symmetric stretching modes of the nitro group are typically observed around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. A study on 5-nitro-2-furoic acid demonstrated good agreement between observed and calculated frequencies, supporting the computational model. nih.gov

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in a Substituted Nitropyridine Derivative

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1525 | 1520 |

| NO₂ | Symmetric Stretch | 1355 | 1350 |

| C-O (methoxy) | Stretch | 1255 | 1250 |

| C-Cl | Stretch | 750 | 745 |

| Pyridine Ring | C=C/C=N Stretch | 1600-1450 | 1595-1455 |

| Note: These are illustrative values. Experimental data for this compound is not readily available. The predicted values are typically scaled to correct for anharmonicity and basis set limitations. |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Band Gap Energy

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of molecular stability and reactivity. A small band gap suggests a molecule is more reactive and less stable. researchgate.net

Table 3: Frontier Molecular Orbital Energies and Band Gap for a Substituted Nitropyridine

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.55 |

| Band Gap (LUMO-HOMO) | 4.30 |

| Note: These values are representative and would be calculated using DFT methods. The exact values depend on the level of theory and basis set used. |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

In this compound, the MEP surface would likely show a negative potential around the oxygen atoms of the nitro and methoxy groups, as well as the nitrogen atom of the pyridine ring, making these sites prone to electrophilic attack. Conversely, positive potential regions would be expected around the hydrogen atoms. Studies on other pyridine derivatives have shown that MEP analysis is a valuable tool for understanding their reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hybridization, and delocalization of electron density.

Delocalization Energies and Hybridization Characteristics

NBO analysis can quantify the stabilization energy associated with electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital. These interactions, often represented as E(2) energies, indicate the strength of hyperconjugative and intramolecular charge transfer effects. In this compound, significant delocalization would be expected from the lone pairs of the oxygen and chlorine atoms to the antibonding orbitals of the pyridine ring and the nitro group.

NBO analysis also provides information on the hybridization of atomic orbitals, which is fundamental to understanding the molecular geometry and bonding. For instance, the nitrogen and carbon atoms of the pyridine ring would exhibit sp² hybridization, consistent with a planar aromatic system. A study on 2-Amino-3-bromo-5-nitropyridine utilized NBO analysis to understand the stability and charge delocalization within the molecule. researchgate.net Similarly, NBO analysis of halogenated oxindoles provided insights into stabilizing charge-transfer interactions. mdpi.com

Table 4: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for a Substituted Nitropyridine

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O (methoxy) | π(C-C) (ring) | 15.2 |

| LP(1) N (pyridine) | σ(C-Cl) | 5.8 |

| π(C=C) (ring) | π(C=N) (ring) | 20.5 |

| π(C=C) (ring) | π(N=O) (nitro) | 18.9 |

| Note: These E(2) values represent the stabilization energy from donor-acceptor interactions and are illustrative examples from NBO calculations on similar systems. |

Intramolecular Charge Transfer and Donor-Acceptor Interactions

The electronic architecture of this compound is characterized by the presence of both electron-donating and electron-withdrawing groups attached to the pyridine ring. The methoxy (-OCH₃) group at the C4 position acts as an electron donor due to the lone pairs on the oxygen atom, which can be delocalized into the ring system through a +M (mesomeric) effect. Conversely, the nitro (-NO₂) group at the C2 position is a strong electron-withdrawing group, exerting a -M and -I (inductive) effect. The chlorine atom at C5 also contributes with a -I effect and a weaker +M effect.

This arrangement of functional groups creates a classic donor-acceptor system within the molecule. Theoretical studies on similar molecules, such as 5-methoxy-2-(2-pyridyl)thiazole derivatives, have shown that such substitutions lead to significant intramolecular charge transfer (ICT). In the case of this compound, a transfer of electron density is expected from the methoxy group (donor) to the nitro group (acceptor) through the π-system of the pyridine ring.

This ICT can be quantified using computational methods like Natural Bond Orbital (NBO) analysis. NBO analysis provides information about the charge distribution on different atoms and the stabilization energies associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO calculations would likely reveal a significant stabilization energy corresponding to the interaction between the lone pair orbitals of the methoxy oxygen and the antibonding π* orbitals of the pyridine ring and the nitro group. This charge delocalization is a key factor influencing the molecule's reactivity, polarity, and optical properties. The assembly of molecules with strong donor-acceptor characteristics can lead to materials with interesting electronic properties.

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Theoretical calculations can aid in the assignment of NMR signals and provide a deeper understanding of the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating theoretical NMR chemical shifts.

The GIAO method, typically employed within the framework of Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shift (δ) is then determined by comparing the calculated shielding of the target nucleus to the shielding of a reference compound, usually tetramethylsilane (B1202638) (TMS). The accuracy of the predicted shifts depends on the chosen level of theory (functional) and the basis set. Studies on other heterocyclic systems have demonstrated that methods like B3LYP with a 6-311G(d,p) basis set can yield theoretical shifts that correlate well with experimental data.

For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts. The electron-withdrawing nitro group would be expected to cause a significant downfield shift (higher ppm) for the adjacent protons and carbons, while the electron-donating methoxy group would cause an upfield shift (lower ppm) for the nuclei in its vicinity. A hypothetical comparison between experimental and GIAO-calculated chemical shifts is presented in the table below to illustrate the concept.

| Atom | Hypothetical Experimental Shift (ppm) | Hypothetical GIAO Calculated Shift (ppm) |

| ¹³C | ||

| C2 | 155.0 | 154.5 |

| C3 | 110.0 | 109.8 |

| C4 | 165.0 | 164.7 |

| C5 | 120.0 | 119.5 |

| C6 | 145.0 | 144.8 |

| OCH₃ | 56.0 | 55.8 |

| ¹H | ||

| H3 | 7.0 | 6.95 |

| H6 | 8.5 | 8.45 |

| OCH₃ | 4.0 | 3.98 |

| This table is for illustrative purposes only and does not represent actual measured data. |

Structure-Reactivity and Structure-Property Relationship Studies

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A low HOMO-LUMO energy gap generally implies higher reactivity.

Global Reactivity Descriptors: These are derived from the HOMO and LUMO energies and include:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The tendency to attract electrons.

Chemical Hardness (η = (I-A)/2): A measure of resistance to charge transfer.

Softness (S = 1/η): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω = χ²/2η): A measure of the ability to act as an electrophile.

The following table presents these descriptors and their significance in predicting the reactivity of a molecule like this compound.

| Descriptor | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Relates to electron-donating ability |

| LUMO Energy (E_LUMO) | - | Relates to electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -E_HOMO | Measure of the ability to lose an electron |

| Electron Affinity (A) | -E_LUMO | Measure of the ability to gain an electron |

| Electronegativity (χ) | (I+A)/2 | Describes the tendency to attract electrons |

| Chemical Hardness (η) | (I-A)/2 | Measures resistance to deformation of electron cloud |

| Softness (S) | 1/η | Indicates the ease of electron cloud deformation |

| Electrophilicity Index (ω) | χ²/(2η) | Quantifies electrophilic nature |

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the calculation of transition state structures and activation energies.

For this compound, a common reaction would be nucleophilic aromatic substitution (S_NAr), where a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of the chloro group. The nitro group at the C2 position strongly activates the ring for such attacks, particularly at the C2 and C6 positions.

Computational modeling of an S_NAr reaction on this substrate would involve:

Locating the transition state (TS): This is the highest point on the minimum energy path between reactants and products. TS calculations determine the geometry and energy of this unstable species.

Calculating the activation energy (E_a): This is the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction.

Identifying intermediates: In S_NAr reactions, a stable intermediate known as a Meisenheimer complex is often formed. Computational methods can confirm the existence and stability of such intermediates.

These calculations would provide a quantitative understanding of the regioselectivity and feasibility of different reaction pathways, guiding synthetic efforts.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like many donor-acceptor substituted π-systems, are candidates for materials with non-linear optical (NLO) properties. NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies. This property is the basis for technologies like frequency doubling and optical switching. Other nitropyridine derivatives, such as 2-cyclooctylamino-5-nitropyridine (COANP), have been investigated for their NLO properties.

The NLO response of a molecule is determined by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response. Computational methods, particularly DFT, can be used to calculate the components of the hyperpolarizability tensor.

The magnitude of the first hyperpolarizability is strongly dependent on:

The strength of the donor and acceptor groups.

The efficiency of the π-conjugated bridge connecting them.

The energy gap between the ground state and the relevant excited state.

For this compound, the donor (methoxy) and acceptor (nitro) groups are expected to induce a significant dipole moment and a non-zero first hyperpolarizability. Theoretical calculations would involve optimizing the molecular geometry and then performing a frequency-dependent hyperpolarizability calculation. The results would indicate the potential of this molecule, or materials derived from it, for applications in NLO devices. A large calculated β value would suggest a promising NLO response.

Design Principles for Pyridine-Based NLO Materials

The enhancement of nonlinear optical properties in pyridine-based molecules is largely governed by the principles of molecular engineering, which aim to manipulate the electronic distribution within the molecule to maximize its response to an applied optical field. A central strategy in the design of such materials is the creation of a "push-pull" system. This involves the strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the pyridine ring. nih.gov

In the case of this compound, the substituents are chosen to create a pronounced push-pull effect:

Electron-Donating Group (EDG): The methoxy group (-OCH₃) at the 4-position serves as an electron-donating group. It can donate electron density to the pyridine ring through the resonance effect, thereby increasing the electron density of the π-system. nih.gov

Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at the 2-position is a very strong electron-withdrawing group, significantly pulling electron density from the ring. nih.gov The chloro group (-Cl) at the 5-position also acts as an electron-withdrawing group, primarily through its inductive effect.

This specific arrangement of donor and acceptor groups across the pyridine scaffold is designed to create a significant intramolecular charge transfer (ICT) from the electron-rich to the electron-deficient parts of the molecule upon excitation. This ICT is a key contributor to a large first hyperpolarizability (β), a microscopic measure of a molecule's second-order NLO response.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and analyzing the NLO properties of such molecules. journaleras.comrsc.org These calculations can determine key parameters like the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). By analyzing the frontier molecular orbitals (HOMO and LUMO), computational studies can elucidate the nature of the electronic transitions and the extent of intramolecular charge transfer, providing a theoretical basis for the NLO response. researchgate.net

The following table summarizes the roles of the different substituents in this compound in the context of NLO design principles.

| Substituent | Position | Electronic Nature | Role in NLO Design |

| Methoxy (-OCH₃) | 4 | Electron-Donating | "Pushes" electron density into the pyridine ring, acting as the donor in the push-pull system. |

| Nitro (-NO₂) | 2 | Strong Electron-Withdrawing | "Pulls" electron density from the pyridine ring, serving as a primary acceptor. |

| Chloro (-Cl) | 5 | Electron-Withdrawing | Further enhances the electron-deficient character of the pyridine ring through an inductive effect. |

| Pyridine Nitrogen | 1 | Electron-Withdrawing | Contributes to the overall electron-deficient nature of the aromatic system. researchgate.net |

The strategic placement of these groups is anticipated to result in a molecule with a significant ground-state dipole moment and a large change in dipole moment upon excitation, which are prerequisites for a strong second-order NLO response. Theoretical investigations into similar push-pull nitropyridine systems have consistently shown that this molecular architecture leads to enhanced hyperpolarizability values.

Applications of 5 Chloro 4 Methoxy 2 Nitropyridine in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Heterocyclic Systems

The strategic placement of reactive sites on the pyridine (B92270) ring of 5-Chloro-4-methoxy-2-nitropyridine makes it an ideal starting point for the synthesis of more complex, fused heterocyclic structures. The electron-deficient nature of the ring, enhanced by the nitro group, facilitates nucleophilic aromatic substitution reactions, primarily at the chloro-substituted position.

Precursor for Fused Pyridine Derivatives (e.g., Naphthyridines, Azaindoles)

Fused pyridine systems, such as naphthyridines and azaindoles, are prominent scaffolds in numerous biologically active compounds. While a wide variety of synthetic routes to these heterocycles have been developed, they often commence from substituted aminopyridines or other pyridine derivatives. For instance, the synthesis of azaindoles, also known as pyrrolopyridines, can be achieved through various methods, including the Fischer indole (B1671886) synthesis, palladium-catalyzed cross-coupling reactions, and cyclization of appropriately functionalized pyridines. Common starting materials for these syntheses include chloroamino-N-heterocycles, 3,4-dibromopyridine, and 2-chloro-3-nitropyridine.

Similarly, the construction of the naphthyridine framework, which consists of two fused pyridine rings, typically involves the cyclization of aminopyridines with dicarbonyl compounds or their equivalents, such as in the Skraup or Friedländer syntheses. Substituted 3-aminopyridines are frequently employed as key precursors in these reactions.

Although this compound possesses the requisite functionalities that could, in principle, be elaborated into such fused systems, detailed examples of its direct application as a precursor for naphthyridines and azaindoles are not extensively documented in publicly available scientific literature. The potential exists for the nitro group to be reduced to an amine, which could then participate in cyclization reactions to form a fused ring.

Building Block for Multifunctional Pyridine-Containing Architectures

The reactivity of this compound allows for its incorporation into larger, multifunctional molecular structures. The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, enabling the attachment of diverse side chains and the construction of more complex pyridine-containing architectures. The methoxy (B1213986) group can also be a site for further functionalization, for example, through demethylation to reveal a pyridone moiety. The nitro group, in addition to its activating effect, can be a handle for further transformations, such as reduction to an amino group, which can then be acylated, alkylated, or used as a directing group in further synthetic steps.

Role in the Synthesis of Research Compounds with Potential Biological Relevance

The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to the structure of numerous pharmaceuticals. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds for biological screening.

Precursors for Protein Tyrosine Kinase Inhibitors

Protein tyrosine kinases (PTKs) are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. Consequently, PTK inhibitors are a major focus of drug discovery efforts. Many PTK inhibitors feature a heterocyclic core, often a substituted pyridine or a fused pyridyl system. For example, various nitropyridine derivatives have been utilized in the synthesis of Janus kinase 2 (JAK2) inhibitors. nih.gov In these syntheses, the chloro and nitro groups on the pyridine ring are key reactive handles for building the final inhibitor structure. While the general utility of nitropyridines in this area is established, specific examples detailing the use of this compound as a direct precursor for PTK inhibitors are not readily found in the reviewed literature.

Synthetic Pathways to Antimalarial Agents

The fight against malaria relies heavily on chemotherapy, and the development of new antimalarial agents is a global health priority. Quinolines and related heterocyclic systems have historically been a rich source of antimalarial drugs. Modern approaches often involve the synthesis of hybrid molecules that combine different pharmacophores. Nitropyridine derivatives have been incorporated into potential antimalarial compounds, where the pyridine ring serves as a core scaffold. nih.gov For instance, hybrid molecules linking a chloroquine (B1663885) fragment with a nitropyridyl moiety have shown promising antimalarial activity. nih.gov However, direct synthetic routes to antimalarial agents starting from this compound are not prominently described in the surveyed scientific and patent literature.

Intermediates in the Development of Insecticides and Agrochemicals

Pyridine-based compounds are also of significant interest in the agrochemical industry as insecticides, herbicides, and fungicides. The structural features of these compounds can be fine-tuned to achieve high efficacy against target pests while maintaining low toxicity to non-target organisms. Nitropyridine derivatives have been used as starting materials for the synthesis of novel insecticides. nih.gov The substitution pattern allows for the introduction of various functional groups to modulate the biological activity and physical properties of the final products. As with its applications in medicinal chemistry, while the potential for this compound as a building block in this field is clear, specific, documented examples of its use in the synthesis of commercial or late-stage developmental insecticides and other agrochemicals are limited in the available literature.

Utility in the Synthesis of Urease and Factor IXa Inhibitors

While direct evidence for the use of this compound in the synthesis of urease and Factor IXa inhibitors is not prominent in the literature, the structural motifs present in this molecule are of significant interest in the design of such inhibitors. The broader class of nitropyridine derivatives has been successfully employed in creating potent inhibitors for both these enzyme targets.

For instance, research into urease inhibitors has shown that compounds incorporating a chloro- and nitro-substituted aromatic ring can exhibit significant inhibitory activity. One study highlighted sulfanilamide (B372717) thioureas bearing a 2-chloro-5-nitro substituent on an aryl group as potent inhibitors of urease. nih.gov Although the core is a benzene (B151609) ring, it demonstrates the utility of the chloro-nitro substitution pattern in targeting this enzyme. The electronic properties conferred by these groups are crucial for binding to the enzyme's active site. nih.gov

Similarly, in the quest for new anticoagulants, (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids have been identified as potent and selective inhibitors of Factor IXa. The presence of the nitro group on the pyridine ring was found to be a key contributor to their high inhibitory activity. This suggests that the 2-nitro-pyridyl moiety, a core component of this compound, is a valuable pharmacophore for Factor IXa inhibition.

Given these precedents, this compound represents a promising, albeit currently underexplored, starting material for the development of novel urease and Factor IXa inhibitors. The chlorine at the 5-position offers a reactive handle for further molecular elaboration, allowing for the introduction of various side chains to optimize binding affinity and selectivity, while the methoxy group can influence solubility and metabolic stability.

Contribution to Novel Anticancer Compound Synthesis

The development of novel anticancer agents frequently relies on the synthesis of molecules containing heterocyclic scaffolds like pyridine. While specific anticancer compounds derived directly from this compound are not widely reported, related structures have shown significant promise in this area.

For example, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized and evaluated for their anti-proliferative activity against human ovarian and colon cancer cell lines. researchgate.net Although this is a benzamide (B126) and not a pyridine derivative, the presence and relative positions of the chloro and methoxy substituents are noteworthy. In another study, novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones were synthesized and showed significant cytotoxic effects on tumor cells. nih.gov The presence of a chloro- and nitro-substituted aryl group was found to be crucial for their anticancer activity. nih.gov

These examples underscore the potential of the chloro-methoxy-nitropyridine framework as a building block for new anticancer drugs. The electrophilic nature of the pyridine ring, enhanced by the nitro group, and the presence of a chlorine atom that can be substituted, provide multiple avenues for creating diverse chemical libraries for screening against various cancer cell lines.

Development of Novel Synthetic Methodologies

The unique substitution pattern of this compound makes it an interesting substrate for exploring new synthetic transformations and for optimizing existing reaction pathways.

The reactivity of this compound is dominated by the interplay of its functional groups. The nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions. However, the existing chlorine at the 5-position is less activated by the 2-nitro group. The primary reactive site for SNAr would be the position ortho or para to the nitro group. In this case, the chlorine is at a meta-position, making it less susceptible to direct substitution.

New reaction pathways could explore the selective functionalization of the C-H bonds on the pyridine ring, potentially mediated by transition metals. Furthermore, the nitro group itself can be a versatile functional handle, undergoing reduction to an amino group, which can then participate in a wide array of subsequent reactions, such as amide bond formation, diazotization, or the construction of new heterocyclic rings. The methoxy group could also be a site for ether cleavage, revealing a hydroxyl group for further derivatization.

The synthesis of substituted pyridines often involves multi-step sequences that can suffer from low yields and poor selectivity. The development of optimized routes to and from this compound is therefore of considerable interest. For the synthesis of related compounds like 2-chloro-5-nitropyridine (B43025), methods have been developed to improve yield and purity by carefully controlling reaction conditions. google.com

For reactions involving this compound, optimization efforts could focus on:

Selective Nucleophilic Aromatic Substitution: Developing conditions for the selective substitution of the chlorine atom in the presence of the other functional groups. This could involve the use of specific catalysts or reaction conditions to enhance the reactivity of the C-Cl bond.

Selective Reduction: Achieving the selective reduction of the nitro group without affecting the chloro-substituent. This is a common challenge in the chemistry of halogenated nitroaromatics.

Flow Chemistry: The use of continuous flow reactors could offer significant advantages in terms of safety (for nitrated compounds), reaction control, and scalability for the synthesis and transformations of this compound.

Material Science Applications

There are currently no significant reports in the scientific literature detailing the use of this compound as a precursor for specialized polymers or coatings. However, its molecular structure suggests some potential, albeit speculative, applications in this domain.

The pyridine ring, when incorporated into a polymer backbone, can impart desirable properties such as thermal stability, altered electronic properties, and the ability to coordinate with metals. The functional groups on this compound offer potential handles for polymerization. For instance:

The chlorine atom could potentially be used in cross-coupling reactions, such as Suzuki or Stille couplings, to form C-C bonds and build up a polymer chain.

Reduction of the nitro group to an amine would provide two N-H bonds that could be used in the formation of polyamides, polyimides, or polyurethanes.

The resulting polymers could have interesting properties for applications in areas such as high-performance films, specialized coatings with specific adhesive or electronic properties, or as components in organic light-emitting diodes (OLEDs), where substituted pyridines are sometimes used. However, extensive research would be required to explore these possibilities and to develop viable polymerization strategies.

Future Research Directions and Advanced Methodologies

Flow Chemistry and Continuous Synthesis of Pyridine (B92270) Derivatives

The adoption of continuous flow chemistry represents a significant leap forward from conventional batch processing for the synthesis of pyridine derivatives. nih.govorganic-chemistry.org This technology utilizes microreactors or packed-bed systems where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. organic-chemistry.org The advantages over batch methods are numerous, including enhanced heat transfer, improved mixing, superior safety profiles due to the small reaction volumes, and the potential for straightforward automation and scalability. nih.govorganic-chemistry.org

For the synthesis and transformation of pyridine derivatives, flow chemistry has demonstrated remarkable potential. For instance, the N-oxidation of various pyridines has been achieved with high efficiency and safety using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide. organic-chemistry.org This system operated continuously for over 800 hours without losing catalyst activity, showcasing its robustness for industrial-scale production. organic-chemistry.org Similarly, the heterogeneous hydrogenation of functionalized pyridines to the corresponding piperidines has been successfully performed under continuous flow conditions, achieving full conversion at high flow rates by employing packed catalyst cartridges. researchgate.net The transfer from batch to flow processing for the synthesis of other heterocyclic systems, like nih.govCurrent time information in Vanderburgh County, US.acs.orgtriazolo[1,5-a]pyridines, has resulted in significant increases in isolated yields and dramatic reductions in reaction times from hours to mere minutes. researchgate.net

Chemo- and Regioselective Functionalization Using Modern Catalytic Systems

The 5-Chloro-4-methoxy-2-nitropyridine scaffold presents a fascinating challenge for synthetic chemists due to its multiple reactive sites: three distinct functional groups (nitro, chloro, methoxy) and several C-H bonds on the pyridine ring. Modern catalytic systems offer the potential to selectively modify one site while leaving the others untouched, a feat that is often difficult to achieve with classical reagents.

Regioselective C-H Functionalization: Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores. youtube.comrsc.org For pyridines, which are electron-deficient, this transformation remains challenging. nih.gov However, new catalytic methods are overcoming these hurdles. For instance, palladium-catalyzed direct arylation of pyridine N-oxides has been shown to occur with complete selectivity for the 2-position. acs.org By converting this compound to its N-oxide derivative, this position could potentially be targeted. Other strategies employ transient directing groups to achieve regioselective alkylation at the C4-position of the pyridine ring, a method that is operationally simple and scalable. nih.gov The development of catalysts that can selectively activate the C-H bond at the C-3 or C-6 position of the target molecule, perhaps guided by the existing methoxy (B1213986) or chloro substituents, is a significant area for future research.

Chemoselective Cross-Coupling and Modification: The presence of a chloro group makes the C5-position amenable to a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations. A key challenge is achieving selectivity in the presence of other functional groups. The choice of catalyst, ligand, and reaction conditions is crucial. For example, studies on 2,4-dihalogenated pyridines have shown that the regioselectivity of Suzuki-Miyaura cross-coupling can be controlled by the choice of phosphine (B1218219) ligands on the palladium catalyst. acs.org A similar approach could be used to selectively couple at the C5-position of this compound without disturbing the other parts of the molecule. Furthermore, the nitro group can be selectively reduced to an amine, which can then be used in a vast array of subsequent functionalization reactions. Modern catalytic systems, including those based on iron or gold, are being developed for highly selective nitro group reductions under mild conditions.

High-Throughput Screening for Novel Reactivity and Synthetic Pathways

Discovering optimal catalysts and reaction conditions for the selective functionalization of a complex molecule like this compound can be a time-consuming and resource-intensive process. High-Throughput Screening (HTS) or High-Throughput Experimentation (HTE) provides a solution by enabling the rapid, parallel execution of hundreds or even thousands of reactions in microscale. acs.org

This technology can be applied to:

Route Scouting: Quickly test a wide variety of catalytic systems (metals, ligands, additives) to identify conditions for a desired transformation, such as a specific C-H activation or cross-coupling reaction. acs.org

Reaction Optimization: Systematically vary parameters like temperature, solvent, and stoichiometry to rapidly find the optimal conditions for yield and selectivity.

Discovery of Novel Reactivity: Screen libraries of potential substrates and reagents against this compound to uncover entirely new synthetic pathways and build diverse compound libraries for applications like drug discovery. researchgate.net

For example, an HTE platform could be used to screen a panel of palladium precatalysts and ligands for the Suzuki-Miyaura coupling at the C5-position, rapidly identifying the combination that gives the highest yield and minimizes side reactions. Moreover, HTS can be coupled with flow chemistry, where the output of a flow reactor is fed into an automated screening platform to evaluate the success of a reaction in real-time. acs.org This combination accelerates the discovery and optimization cycle significantly.

Integration with Machine Learning and AI in Reaction Prediction and Optimization

The future of chemical synthesis will be heavily influenced by the integration of artificial intelligence (AI) and machine learning (ML). mi-6.co.jprjptonline.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions about new, untested transformations. nips.cc

For a molecule like this compound, AI and ML can be applied in several ways:

Reaction Prediction: ML models, trained on extensive reaction databases, can predict the likely outcome of reacting this compound with a given set of reagents and catalysts. eurekalert.org This includes predicting the major product, potential side products, and even the reaction yield. rjptonline.org

Retrosynthesis: AI-powered retrosynthesis tools can propose novel synthetic routes to complex derivatives starting from this compound. These tools can identify disconnections and suggest precursor molecules, accelerating the design of synthetic strategies.

Condition Optimization: When combined with automated robotic platforms (as used in HTS), ML algorithms can implement a closed-loop "design-build-test-learn" cycle. The algorithm proposes a set of reaction conditions, the robot performs the experiments, the results are analyzed, and the algorithm uses this new data to propose the next, improved set of conditions, leading to rapid optimization. medium.com

By leveraging ML, researchers can move beyond intuition and trial-and-error, instead using data-driven approaches to explore the chemical space around this compound more intelligently and efficiently. mi-6.co.jp This will not only accelerate the discovery of new derivatives with desirable properties but also deepen the fundamental understanding of reactivity and catalysis in pyridine chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.